Cas no 477579-08-1 (N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)

N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide structure
477579-08-1 structure
Product name:N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS No:477579-08-1
MF:C29H23N3O3S2
MW:525.641224145889
CID:6127200
PubChem ID:4070907

N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
    • Benzamide, N-[2-(2-benzothiazolyl)phenyl]-4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-
    • F0882-1378
    • 477579-08-1
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
    • Oprea1_543654
    • AKOS002044196
    • Inchi: 1S/C29H23N3O3S2/c33-28(30-25-10-4-3-9-24(25)29-31-26-11-5-6-12-27(26)36-29)21-13-15-23(16-14-21)37(34,35)32-18-17-20-7-1-2-8-22(20)19-32/h1-16H,17-19H2,(H,30,33)
    • InChI Key: INBOBKDLYYIHEO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)C1=CC=C(S(N2CCC3=C(C2)C=CC=C3)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 525.11808395g/mol
  • Monoisotopic Mass: 525.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 5
  • Complexity: 901
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.399±0.06 g/cm3(Predicted)
  • pka: 11.85±0.70(Predicted)

N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-1378-50mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-1378-10mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0882-1378-4mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-1378-75mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0882-1378-2μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-1378-100mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0882-1378-10μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-1378-5mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-1378-1mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-1378-15mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
477579-08-1 90%+
15mg
$89.0 2023-05-17

Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Introduction to N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS No. 477579-08-1)

N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 477579-08-1, represents a pinnacle of molecular design aimed at targeting complex biological pathways. The intricate structure of this molecule integrates multiple pharmacophoric elements, making it a promising candidate for the development of novel therapeutic agents.

The core framework of N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is composed of several key structural motifs. The presence of a 1,3-benzothiazole moiety at the 2-position of the phenyl ring introduces a heterocyclic system known for its biological activity. Benzothiazole derivatives have been extensively studied for their potential in various therapeutic applications, including antimicrobial and anti-inflammatory properties. The incorporation of this moiety into the molecular structure enhances the compound's interaction with biological targets by providing a suitable binding pocket.

Furthermore, the compound features a 1,2,3,4-tetrahydroisoquinoline scaffold at the 4-position of the benzamide group. Tetrahydroisoquinoline derivatives are well-documented for their role in modulating neurotransmitter systems and have been explored in the treatment of neurological disorders. The sulfonyl group attached to the tetrahydroisoquinoline ring further enhances the compound's pharmacological profile by increasing its solubility and improving its binding affinity to biological targets.

The synergistic combination of these structural elements makes N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide a multifaceted molecule with potential applications in multiple therapeutic areas. Recent studies have highlighted the compound's ability to interact with various enzymes and receptors involved in critical biological pathways. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on enzymes such as protein kinase C (PKC) and tyrosine kinases, which are implicated in cancer progression and inflammation.

In addition to its potential role in oncology and inflammatory diseases, N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has shown promise in the context of neurological disorders. The tetrahydroisoquinoline moiety is particularly relevant in this context, as it is known to modulate dopaminergic and serotonergic systems. These systems are crucial for maintaining neuronal homeostasis and are often dysregulated in conditions such as depression and Parkinson's disease. By targeting these pathways, the compound may offer therapeutic benefits for patients suffering from these debilitating conditions.

The synthesis of N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the benzothiazole derivative followed by its coupling with the tetrahydroisoquinoline scaffold. The introduction of the sulfonyl group is achieved through nucleophilic substitution reactions under controlled conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity of the final product.

Evaluation of N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been conducted both in vitro and in vivo. In vitro studies have demonstrated its efficacy in inhibiting target enzymes and receptors relevant to various diseases. These studies have provided valuable insights into its mechanism of action and have helped identify potential side effects that need to be addressed during further development.

In vivo studies have corroborated many of the findings from in vitro experiments. Animal models have been used to assess the compound's pharmacokinetic properties and its ability to reach therapeutic levels in target tissues. Preliminary results indicate that N-2-(1,3-benzothiazol-2-yl)phenyl-4-(1,2,3,

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD